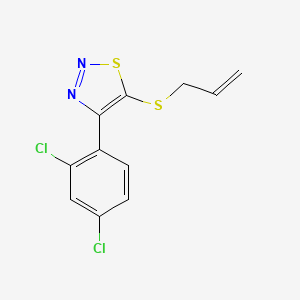

5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an allylsulfanyl group and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorobenzonitrile with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The allylsulfanyl group is then introduced via a nucleophilic substitution reaction using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiadiazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. A study demonstrated that 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole showed promising activity against various strains of bacteria, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics like linezolid, suggesting its potential as a new antibacterial agent .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A series of sulfonamide derivatives derived from thiadiazole structures were synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). Some derivatives exhibited approximately 50% inhibition of TMV replication, indicating that this compound could play a role in developing antiviral agents .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is notable. Studies have shown that compounds containing the thiadiazole ring can inhibit cancer cell growth by targeting key mechanisms involved in tumorigenesis. Specifically, they may inhibit RNA and DNA synthesis without affecting protein synthesis. This mechanism was validated through in vitro testing on human cancer cell lines, where significant reductions in cell viability were observed at concentrations above 10 µM .

Crop Protection

This compound is also being explored for its efficacy as a crop protection agent against phytopathogenic microorganisms. The compound has been linked to various formulations intended to combat fungal and bacterial diseases in crops. Its application could enhance agricultural productivity by providing effective disease control methods .

Comparative Efficacy and Mechanisms

The following table summarizes the comparative efficacy of this compound against other known compounds in similar applications:

Wirkmechanismus

The mechanism of action of 5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole: Lacks the allylsulfanyl group.

5-(Methylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole: Contains a methylsulfanyl group instead of an allylsulfanyl group.

Uniqueness

5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole is unique due to the presence of the allylsulfanyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Biologische Aktivität

5-(Allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activities of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure contains an allylsulfanyl group and a dichlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various pathogens. A study by Parikh et al. (2020) highlighted the effectiveness of thiadiazoles in combating bacterial strains, suggesting that modifications in the thiadiazole structure can enhance activity against specific microorganisms .

Anticancer Activity

Thiadiazole derivatives have shown promising results in anticancer research. A study published in 2022 demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. The cytotoxic effects were evaluated using various cancer cell lines, revealing that these compounds could effectively inhibit cell proliferation.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Apoptosis induction |

| HepG2 (Liver) | 10.10 | Cell cycle arrest |

| HL-60 (Leukemia) | 9.6 | Downregulation of MMP2 and VEGFA |

The most potent derivative reported had an IC50 value of 0.28 µg/mL against MCF-7 cells .

Anti-Inflammatory Activity

Another significant aspect of thiadiazole derivatives is their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves the modulation of NF-kB signaling pathways .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of a series of thiadiazole derivatives against resistant bacterial strains. Results showed a notable reduction in bacterial load in treated groups compared to controls . -

Case Study on Anticancer Properties :

In vivo studies using tumor-bearing mice demonstrated that the administration of this compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls .

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenyl)-5-prop-2-enylsulfanylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2S2/c1-2-5-16-11-10(14-15-17-11)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRENLVUTLWMHDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.